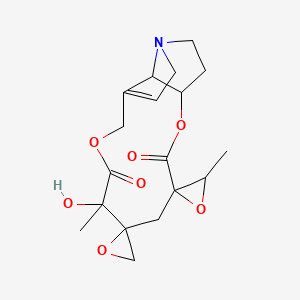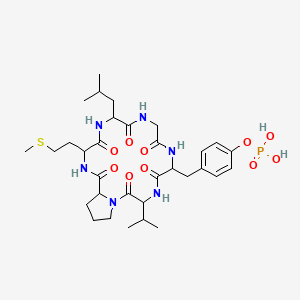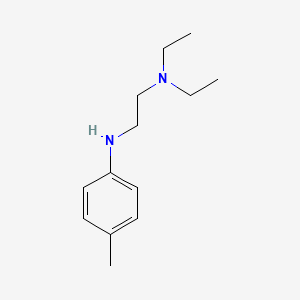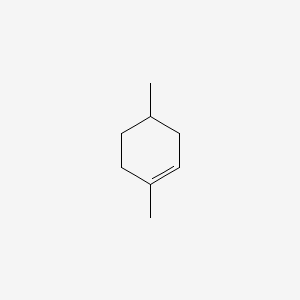
1,4-Dimethylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylcyclohexene is an organic compound with the molecular formula C(_8)H(_14). It is a derivative of cyclohexene, where two methyl groups are attached to the first and fourth carbon atoms of the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylcyclohexene can be synthesized through several methods:
-
Dehydration of Alcohols: : One common method involves the dehydration of 1,4-dimethylcyclohexanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
-
Dehydrohalogenation of Alkyl Halides: : Another method involves the dehydrohalogenation of 1,4-dimethylcyclohexyl halides using strong bases like potassium tert-butoxide. This reaction also requires elevated temperatures to promote the elimination of the halide and formation of the double bond.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 1,4-dimethylcyclohexane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen and form the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylcyclohexene undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form 1,4-dimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Hydrogenation of this compound using catalysts such as palladium on carbon can yield 1,4-dimethylcyclohexane.
-
Substitution: : Electrophilic substitution reactions can occur at the double bond, leading to products such as 1,4-dimethylcyclohexyl halides when reacted with halogens in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl(_2), Br(_2)) with light or catalysts like iron(III) chloride (FeCl(_3)).
Major Products
Oxidation: 1,4-Dimethylcyclohexanone.
Reduction: 1,4-Dimethylcyclohexane.
Substitution: 1,4-Dimethylcyclohexyl halides.
Scientific Research Applications
1,4-Dimethylcyclohexene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound can be used as a monomer or comonomer in the production of specialty polymers.
Material Science: It is utilized in the development of new materials with specific properties, such as high thermal stability or unique mechanical characteristics.
Biological Studies: Researchers use this compound to study the effects of cyclic hydrocarbons on biological systems, including their interactions with enzymes and cell membranes.
Mechanism of Action
The mechanism of action of 1,4-dimethylcyclohexene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. In reduction reactions, the double bond is hydrogenated to form a saturated cyclohexane ring.
Comparison with Similar Compounds
1,4-Dimethylcyclohexene can be compared with other similar compounds such as:
Cyclohexene: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
1,2-Dimethylcyclohexene: Has methyl groups on adjacent carbon atoms, leading to different steric and electronic effects.
1,3-Dimethylcyclohexene: Methyl groups are separated by one carbon, resulting in different reactivity patterns compared to this compound.
The uniqueness of this compound lies in the specific positioning of its methyl groups, which influences its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
70688-47-0 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
1,4-dimethylcyclohexene |
InChI |
InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h3,8H,4-6H2,1-2H3 |
InChI Key |
KMGDYKOGDOVDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


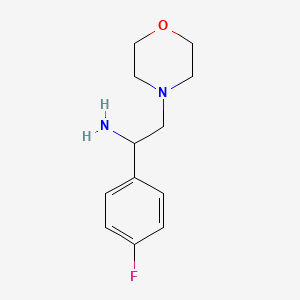
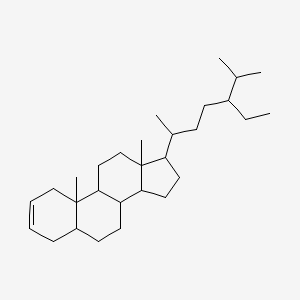

![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
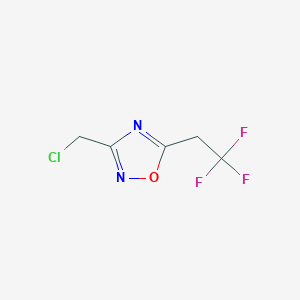
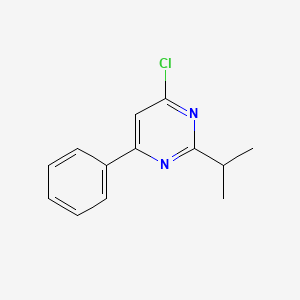
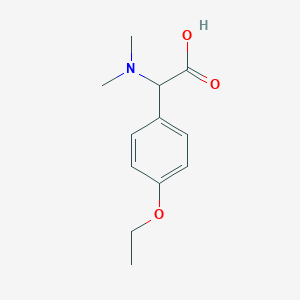
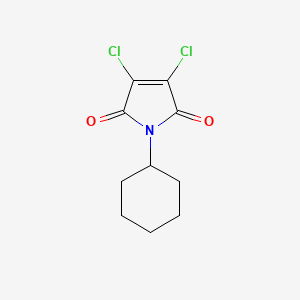
![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
